5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carbonitrile group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with acetonitrile under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro-triazoles, reduced amines, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: Similar in structure but lacks the methyl and carbonitrile groups.
5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Contains a carboxylic acid ester group instead of a carbonitrile group.
3,5-diamino-1,2,4-triazole: Contains an additional amino group compared to 5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2091707-34-3 |
---|---|
Molecular Formula |
C4H5N5 |
Molecular Weight |
123.12 g/mol |
IUPAC Name |
5-amino-1-methyl-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C4H5N5/c1-9-4(6)7-3(2-5)8-9/h1H3,(H2,6,7,8) |
InChI Key |
XIYLDPNSVOXTGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C#N)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.